Gladiolic acid

Description

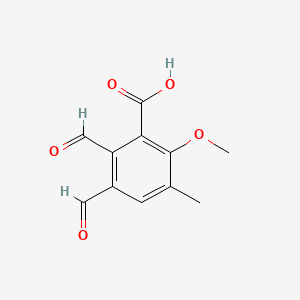

structure given in first source

Properties

IUPAC Name |

2,3-diformyl-6-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPWNPFGKKJSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197276 | |

| Record name | Gladiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-05-7 | |

| Record name | Gladiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gladiolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gladiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLADIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R76754PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gladiolic Acid: A Comprehensive Technical Review of its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gladiolic acid, a natural product first isolated from Penicillium gladioli, has attracted scientific interest due to its notable biological activities, particularly its fungistatic properties. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and known biological functions of gladiolic acid. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Properties

Gladiolic acid is a polyketide-derived aromatic compound with the systematic IUPAC name 2,3-diformyl-6-methoxy-5-methylbenzoic acid.[1] Its chemical formula is C₁₁H₁₀O₅, and it has a molecular weight of 222.19 g/mol .[1][2]

Key Structural Features:

-

A benzoic acid core.

-

Two formyl (-CHO) groups at positions 2 and 3.

-

A methoxy (-OCH₃) group at position 6.

-

A methyl (-CH₃) group at position 5.

An important characteristic of gladiolic acid is that it is an achiral molecule, meaning it does not possess any stereocenters and therefore does not exhibit optical activity.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₅ | [1] |

| Molecular Weight | 222.19 g/mol | [1][2] |

| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid | [1] |

| CAS Number | 478-05-7 | [1] |

| Appearance | Reported as silky needles from water | |

| Melting Point | 160 °C | |

| pKa | 4.4 | |

| UV max (in ethanol) | 214, 271, 304 nm | |

| Stereochemistry | Achiral | [2] |

Stereochemistry

As an achiral molecule, gladiolic acid does not have any chiral centers.[2] This simplifies its chemical synthesis and characterization as there are no enantiomers or diastereomers to consider. The planar nature of the benzene ring and the substituents do not create any stereoisomers.

Biological Activity

Gladiolic acid is primarily recognized for its fungistatic activity , meaning it inhibits the growth of fungi rather than killing them (fungicidal).[3][4] This activity has been reported against a variety of fungal species.

Antifungal Activity

While extensive quantitative data is limited in publicly available literature, gladiolic acid has shown inhibitory effects against various fungi. The mechanism of its antifungal action is not yet fully elucidated but is an active area of research. It is hypothesized to interfere with essential cellular processes in susceptible fungi.

Further research is required to determine the minimum inhibitory concentrations (MICs) of gladiolic acid against a broader range of fungal and bacterial species to fully assess its antimicrobial spectrum.

Experimental Protocols

Isolation and Purification of Gladiolic Acid

Workflow for Gladiolic Acid Isolation

Caption: A generalized workflow for the isolation and purification of gladiolic acid.

Methodology:

-

Fermentation: Penicillium gladioli is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions for secondary metabolite production.

-

Extraction: After the incubation period, the mycelium is separated from the culture broth by filtration. The filtrate is then acidified (e.g., with HCl to pH 2-3) and extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic extract is concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds. Fractions containing gladiolic acid are identified by thin-layer chromatography (TLC).

-

Crystallization: The purified fractions are combined, concentrated, and the gladiolic acid is crystallized from a suitable solvent system (e.g., hot water) to yield pure crystals.

Spectroscopic Characterization

The structure of gladiolic acid is confirmed using various spectroscopic techniques.

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons, methyl protons, methoxy protons, and two distinct formyl protons. |

| ¹³C-NMR | Resonances for the carboxylic acid carbon, two formyl carbons, aromatic carbons, methyl carbon, and methoxy carbon. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of 222.19 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O, aromatic C-H and C=C, and the formyl C=O stretching vibrations. |

Antifungal Susceptibility Testing

The fungistatic activity of gladiolic acid can be quantified using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

A two-fold serial dilution of gladiolic acid is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Each well is inoculated with a standardized suspension of the test fungus.

-

The plate is incubated under conditions appropriate for the specific fungus.

-

The MIC is determined as the lowest concentration of gladiolic acid that visibly inhibits fungal growth.

Biosynthesis of Gladiolic Acid

Gladiolic acid is a fungal aromatic polyketide. Its biosynthesis is believed to follow the general principles of polyketide synthesis, involving a large multifunctional enzyme known as a polyketide synthase (PKS). While the specific enzymatic steps for gladiolic acid have not been fully elucidated, a putative pathway can be proposed based on known fungal aromatic polyketide biosynthesis.

The biosynthesis likely starts with an acetyl-CoA starter unit, followed by the iterative addition of malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific domains within the PKS. Subsequent tailoring reactions, such as methylation and oxidation, would then lead to the final structure of gladiolic acid.

Putative Biosynthetic Pathway of Gladiolic Acid

References

- 1. Gladiolic acid | C11H10O5 | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Gladiolic acid, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gladiolic acid, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthetic Pathway of Gladiolic Acid in Penicillium gladioli

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of gladiolic acid, a notable secondary metabolite produced by the fungus Penicillium gladioli. This guide consolidates current knowledge, presents a hypothetical pathway based on analogous fungal metabolites, and outlines experimental methodologies crucial for future research and potential biotechnological applications.

Gladiolic acid, a compound with recognized biological activities, originates from a complex series of enzymatic reactions. While the definitive gene cluster in P. gladioli remains to be experimentally verified, a robust hypothetical pathway can be constructed by drawing parallels with the well-elucidated biosynthesis of similar fungal polyketides, such as stipitatic acid.

Core Biosynthetic Machinery: A Multi-Enzyme Cascade

The biosynthesis of gladiolic acid is postulated to commence with the activity of a non-reducing polyketide synthase (NR-PKS). This large, multi-domain enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a polyketide chain, which is then cyclized to form an aromatic intermediate.

Subsequent key transformations are thought to involve a flavin-dependent monooxygenase, which catalyzes an oxidative dearomatization of the aromatic ring, followed by an Fe(II)/α-ketoglutarate-dependent dioxygenase that facilitates an oxidative ring expansion, a critical step in forming the characteristic seven-membered ring precursor of dihydrogladiolic acid. The final step in the formation of gladiolic acid is the oxidation of dihydrogladiolic acid, likely catalyzed by a dehydrogenase.

Hypothetical Biosynthetic Pathway of Gladiolic Acid

The proposed sequence of enzymatic reactions leading to gladiolic acid is outlined below. This pathway is inferred from studies on analogous fungal secondary metabolites.

Figure 1. Hypothetical biosynthetic pathway of gladiolic acid in Penicillium gladioli.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for the enzymes involved in gladiolic acid biosynthesis. The following table presents a template for the types of data that are essential for a complete understanding and potential bioengineering of this pathway. Future research should focus on populating this table with experimentally derived values.

| Enzyme | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temp (°C) |

| NR-PKS | Acetyl-CoA, Malonyl-CoA | Aromatic Intermediate | ND | ND | ND | ND |

| Monooxygenase | Aromatic Intermediate, O₂, NADPH | Dearomatized Intermediate | ND | ND | ND | ND |

| Dioxygenase | Dearomatized Intermediate, O₂, α-KG | Dihydrogladiolic Acid | ND | ND | ND | ND |

| Dehydrogenase | Dihydrogladiolic Acid, NAD(P)⁺ | Gladiolic Acid, NAD(P)H | ND | ND | ND | ND |

| ND: Not Determined |

Key Experimental Protocols

The elucidation of the gladiolic acid biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are pivotal for advancing our knowledge in this area.

Identification of the Gladiolic Acid Biosynthetic Gene Cluster

Workflow:

Figure 2. Workflow for identifying the gladiolic acid biosynthetic gene cluster.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of P. gladioli using a suitable fungal DNA extraction kit.

-

Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (e.g., Illumina or PacBio) to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs).

-

Candidate Gene Cluster Identification: BGCs containing a non-reducing polyketide synthase (NR-PKS) gene are prioritized as potential candidates for gladiolic acid biosynthesis.

-

Gene Knockout Studies: The candidate NR-PKS gene and other key genes within the cluster (e.g., monooxygenase, dioxygenase) are individually deleted using CRISPR-Cas9-mediated gene editing.

-

Metabolite Analysis: The wild-type and mutant strains are cultivated under conditions conducive to gladiolic acid production. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to compare the metabolite profiles. A loss of gladiolic acid production in a mutant strain confirms the involvement of the deleted gene in its biosynthesis.

Heterologous Expression and In Vitro Enzyme Assays

Workflow:

Figure 3. Workflow for the characterization of biosynthetic enzymes.

Methodology:

-

Gene Cloning and Expression: The identified biosynthetic genes (NR-PKS, monooxygenase, dioxygenase, dehydrogenase) are amplified from P. gladioli cDNA and cloned into suitable expression vectors. These constructs are then transformed into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for protein production.

-

Protein Purification: The expressed enzymes, often with an affinity tag (e.g., His-tag), are purified from the host cell lysate using affinity chromatography.

-

In Vitro Reconstitution and Enzyme Assays: The purified enzymes are used in in vitro assays with the appropriate substrates to confirm their function. For example, the purified NR-PKS would be supplied with acetyl-CoA and malonyl-CoA, and the reaction product analyzed by LC-MS. Subsequent enzymes in the pathway would be assayed with the product of the preceding reaction.

-

Enzyme Kinetics: Standard enzyme kinetic assays are performed by varying the substrate concentration and measuring the initial reaction velocity. This allows for the determination of key kinetic parameters such as Km and kcat.

Isotopic Labeling Studies

Methodology:

-

Precursor Feeding: P. gladioli cultures are supplemented with isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, or [¹³C]-malonate.

-

Extraction and Purification: After a suitable incubation period, gladiolic acid is extracted from the culture and purified.

-

NMR and Mass Spectrometry Analysis: The purified, labeled gladiolic acid is analyzed by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the labeled atoms. This information provides definitive evidence for the polyketide origin of the molecule and can help to elucidate the cyclization and rearrangement mechanisms.

Future Directions

The complete elucidation of the gladiolic acid biosynthetic pathway in Penicillium gladioli will open avenues for the bioengineering of this fungus to enhance production yields or to generate novel, structurally diverse analogs with potentially improved therapeutic properties. Further research should prioritize the definitive identification and characterization of the gladiolic acid gene cluster and the detailed biochemical investigation of each enzyme in the pathway.

An In-depth Technical Guide to Gladiolic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Gladiolic acid, a natural product derived from the fungus Penicillium gladioli, has garnered interest within the scientific community for its notable antifungal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of gladiolic acid, details on its biosynthesis and chemical synthesis, and an exploration of its biological activity and mechanism of action.

Core Physical and Chemical Properties

Gladiolic acid is a polyketide metabolite. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₅ | [1] |

| Molecular Weight | 222.19 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of gladiolic acid.

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| FTIR (cm⁻¹) | Not available |

| UV-Vis (λmax, nm) | Not available |

Biosynthesis of Gladiolic Acid

Gladiolic acid is biosynthesized in Penicillium gladioli through the polyketide pathway, with orsellinic acid serving as a key intermediate.[2][3][4] The process is initiated by a polyketide synthase (PKS) enzyme.

Experimental Protocols

Isolation and Purification of Gladiolic Acid from Penicillium gladioli

A general protocol for the isolation of fungal metabolites can be adapted for gladiolic acid.

Methodology:

-

Fermentation: Penicillium gladioli is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Characterization: Fractions containing the purified gladiolic acid are combined, and the structure is confirmed using spectroscopic methods including NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy.

Chemical Synthesis

The chemical synthesis of gladiolic acid is a complex process. A generalized synthetic approach is outlined below.

Methodology:

A multi-step synthesis would likely involve the construction of the substituted aromatic ring followed by the introduction and modification of the functional groups. This could potentially be achieved through a series of reactions such as electrophilic aromatic substitution, oxidation, and protection/deprotection steps.

Biological Activity and Mechanism of Action

Gladiolic acid exhibits significant antifungal activity.[4][5] The primary mechanism of action is believed to be the disruption of the fungal cell wall integrity.[5][6][7]

The fungal cell wall is a crucial structure for maintaining cell shape, providing osmotic protection, and facilitating interaction with the environment. Key components of the fungal cell wall include chitin and β-(1,3)-glucan. The synthesis of these polysaccharides is a critical target for antifungal drugs.

Gladiolic acid is thought to interfere with the synthesis of chitin, a polymer of N-acetylglucosamine that provides structural integrity to the cell wall. This inhibition likely involves the targeting of chitin synthase enzymes.

By inhibiting chitin synthase, gladiolic acid weakens the fungal cell wall, leading to osmotic instability and ultimately cell lysis. This targeted action makes gladiolic acid a compound of interest for the development of new antifungal therapies. Further research is needed to fully elucidate the specific interactions with chitin synthase and other potential cellular targets.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orsellinic acid - Wikipedia [en.wikipedia.org]

- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Gladiolic Acid as an Antifungal Agent: Unraveling a Decades-Old Mystery

An In-depth Technical Guide on the Current State of Knowledge and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Published: November 10, 2025

Executive Summary

Gladiolic acid, a polyketide dicarboxylic acid first isolated from Penicillium gladioli, has long been recognized for its fungistatic properties. Despite its early discovery, the precise molecular mechanism underpinning its antifungal activity remains largely unelucidated in publicly available scientific literature. This technical guide provides a comprehensive overview of the existing knowledge on gladiolic acid, contextualizes it within the broader landscape of antifungal agents produced by Burkholderia species (a more recent source of related compounds), and outlines a potential roadmap for future research to fully characterize its mode of action. While quantitative data and detailed signaling pathways for gladiolic acid are not available, this document aims to equip researchers with the foundational information necessary to initiate new investigations into this potentially valuable antifungal compound.

Introduction to Gladiolic Acid

Gladiolic acid is a secondary metabolite historically isolated from the fungus Penicillium gladioli. Structurally, it is a dicarboxylic acid and is also classified as a polyketide. Polyketides are a diverse class of natural products with a wide range of biological activities, including many clinically significant antibiotics and antifungal agents.[1] The early research, dating back to the 1950s, established the structure of gladiolic acid and demonstrated its ability to inhibit the growth of various fungi, terming it a "fungistatic" agent. However, these foundational studies did not delve into the molecular-level interactions responsible for this growth inhibition.

More recently, the genus Burkholderia, particularly Burkholderia gladioli, has been identified as a producer of a diverse array of antifungal secondary metabolites.[2][3][4] While gladiolic acid itself is less frequently the focus of contemporary studies, the investigation of other Burkholderia metabolites provides a valuable context for understanding the potential antifungal strategies employed by compounds from this bacterial source.

Current Understanding of Antifungal Activity: A Knowledge Gap

A thorough review of scientific literature reveals a significant gap in the understanding of gladiolic acid's specific mechanism of action as an antifungal agent. Key areas where information is lacking include:

-

Molecular Target: The specific fungal protein or cellular component that gladiolic acid binds to and inhibits has not been identified.

-

Signaling Pathway Disruption: There is no data on which cellular signaling pathways are affected by gladiolic acid treatment in fungi.

-

Quantitative Antifungal Spectrum: Comprehensive data on the Minimum Inhibitory Concentrations (MICs) of gladiolic acid against a broad panel of clinically relevant fungal pathogens is not available in recent literature.

-

Detailed Experimental Protocols: Specific, reproducible experimental protocols for investigating the antifungal mechanism of gladiolic acid have not been published.

This lack of detailed information prevents a full characterization of gladiolic acid's potential as a lead compound for antifungal drug development.

Antifungal Compounds from Burkholderia gladioli: A Contextual Overview

Research into Burkholderia gladioli has revealed a rich arsenal of secondary metabolites with potent antifungal properties.[2][3] Understanding these related compounds can offer clues and suggest potential avenues for investigating gladiolic acid. The antifungal strategies of Burkholderia gladioli are multifaceted and include the production of diffusible metabolites and volatile organic compounds (VOCs).[2][5] Some of the key antifungal agents identified from this bacterium are summarized in the table below.

| Antifungal Compound Class | Producing Organism | Reported Antifungal Activity/Mechanism |

| Polyketides (general) | Burkholderia spp., Penicillium spp. | Diverse mechanisms, including disruption of cell wall integrity and interference with key metabolic pathways.[1] |

| Gladiolin | Burkholderia gladioli | A polyketide with synergistic antifungal activity with amphotericin B, suggesting a membrane-related mechanism. |

| Toxoflavin, Caryoynencin, Enacyloxin | Burkholderia gladioli | Various strains produce these compounds with broad antimicrobial activities. |

| Bongkrekic Acid | Burkholderia gladioli | A respiratory toxin that inhibits the mitochondrial ADP/ATP translocase. While primarily toxic, it demonstrates the ability of B. gladioli metabolites to target essential cellular processes.[6] |

| Volatile Organic Compounds (e.g., Dimethyl Disulfide) | Burkholderia gladioli | Inhibit fungal growth, likely through broad, non-specific disruption of cellular functions.[5] |

| Extracellular Enzymes (e.g., Chitinases, Glucanases) | Burkholderia gladioli | Degrade fungal cell wall components.[2] |

This table represents a summary of findings from various studies on Burkholderia gladioli and is intended to provide context.

Potential Mechanisms of Action: A Hypothesis-Driven Approach

Given the structural class of gladiolic acid (a dicarboxylic acid and a polyketide), we can hypothesize potential mechanisms of action that could be investigated.

Disruption of the Fungal Cell Wall or Membrane

The fungal cell wall and membrane are common targets for antifungal drugs. The dicarboxylic acid nature of gladiolic acid might suggest an interaction with the cell membrane, potentially disrupting the electrochemical gradient or the function of membrane-embedded proteins.

Inhibition of Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. A possible avenue of research would be to investigate if gladiolic acid inhibits any of the enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

The following diagram illustrates the well-established ergosterol biosynthesis pathway, a common target for antifungal agents. Future studies could explore if gladiolic acid acts on any of the enzymes in this pathway.

Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, highlighting key enzymes that are targets for existing antifungal drugs.

Chelation of Metal Ions

Dicarboxylic acids are known to chelate metal ions. Essential metal ions are crucial cofactors for many fungal enzymes. Gladiolic acid could exert its fungistatic effect by sequestering these essential ions, thereby inhibiting key metabolic processes.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To address the current knowledge gap, a systematic investigation of gladiolic acid's antifungal mechanism is required. The following workflow outlines a potential research plan.

Caption: A proposed experimental workflow for the elucidation of the antifungal mechanism of action of gladiolic acid.

5.1. Initial Characterization

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of purified gladiolic acid should be determined against a wide range of pathogenic yeasts and molds using standardized broth microdilution methods (e.g., CLSI guidelines).

-

Fungistatic vs. Fungicidal Activity: Time-kill curve assays should be performed to determine whether gladiolic acid is fungistatic (inhibits growth) or fungicidal (kills the fungus).

5.2. Target Identification

-

Genetic Screening: A screen of a yeast knockout library (e.g., Saccharomyces cerevisiae or Candida albicans) can identify gene deletions that confer hypersensitivity or resistance to gladiolic acid, thus pointing to its potential target or pathway.

-

Chemo-proteomics: Affinity chromatography using immobilized gladiolic acid could be employed to pull down its binding partners from fungal cell lysates.

5.3. Pathway Analysis

-

Transcriptomics and Metabolomics: Analyzing changes in the fungal transcriptome (RNA-Seq) and metabolome in response to gladiolic acid treatment can reveal the cellular pathways that are perturbed.

-

Cell-Based Assays: Based on transcriptomic and metabolomic data, specific cell-based assays can be performed. For example, if genes in the ergosterol biosynthesis pathway are differentially expressed, ergosterol levels can be quantified. If cell wall integrity pathway genes are affected, assays using cell wall stressors like Calcofluor White can be conducted.

5.4. Target Validation

-

In Vitro Enzyme Assays: If a specific enzyme is identified as a potential target, its activity should be tested in the presence of gladiolic acid in a purified system.

-

Direct Binding Studies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm and quantify the direct binding of gladiolic acid to its putative target protein.

Conclusion and Future Outlook

Gladiolic acid represents an intriguing natural product with known antifungal properties but an unknown mechanism of action. The lack of detailed research in recent decades presents a significant opportunity for discovery. By leveraging modern techniques in chemical biology, genetics, and systems biology, the molecular target and mechanism of action of gladiolic acid can be elucidated. Such studies are crucial to determine its potential for further development as a novel antifungal therapeutic. The information presented in this guide, along with the proposed experimental workflow, provides a solid foundation for researchers to embark on this important endeavor.

References

- 1. Natural Polyketides Act as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Insights into the Biocontrol Function of a Burkholderia gladioli Strain against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antifungal activity of Burkholderia gladioli pv. agaricicola against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungicidal Activity of Volatile Organic Compounds Emitted by Burkholderia gladioli Strain BBB-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Gladiolic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gladiolic acid, a natural product primarily isolated from Penicillium gladioli, has been recognized for its diverse biological activities, including notable antifungal, antibacterial, and phytotoxic effects. This technical guide provides an in-depth overview of the current understanding of gladiolic acid and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary mode of action for gladiolic acid involves the potent inhibition of the mitochondrial electron transport chain, leading to the disruption of cellular respiration. This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation into the therapeutic potential of this class of compounds.

Introduction

Gladiolic acid (2,3-diformyl-6-methoxy-5-methylbenzoic acid) is a polyketide-derived secondary metabolite produced by the fungus Penicillium gladioli.[1] Since its discovery, it has been characterized as a potent inhibitor of fungal growth and exhibits activity against a range of bacteria.[1] Structurally, gladiolic acid belongs to the class of aromatic ortho-dialdehydes, a group of compounds known for their high reactivity and diverse biological effects. A closely related natural derivative is dihydrogladiolic acid, which also demonstrates biological activity. This guide will delve into the known biological functions of gladiolic acid and its derivatives, presenting available data and methodologies to encourage and support further research and development.

Chemical Structure

The chemical structure of gladiolic acid is characterized by a benzoic acid core with two adjacent formyl groups (ortho-dialdehyde), a methoxy group, and a methyl group.

IUPAC Name: 2,3-diformyl-6-methoxy-5-methylbenzoic acid[2] Molecular Formula: C₁₁H₁₀O₅[2] Molecular Weight: 222.19 g/mol [2]

Biological Activities and Quantitative Data

Gladiolic acid and its derivatives exhibit a spectrum of biological activities. While much of the foundational research was conducted mid-20th century, the potent inhibitory effects remain a subject of interest.

Antimicrobial and Antifungal Activity

Table 1: Antibacterial Activity of Gladiolic Acid

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Data not available | |||

Table 2: Antifungal Activity of Gladiolic Acid

| Fungal Species | Strain | IC50 (µg/mL) | Reference |

| Data not available | |||

Phytotoxicity

Gladiolic acid has been shown to inhibit plant mitochondrial function, suggesting phytotoxic potential.[3]

Table 3: Phytotoxicity of Gladiolic Acid

| Plant Species | Effect | Concentration | % Inhibition | Reference |

| Data not available | Seed Germination | |||

| Data not available | Root Elongation |

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for gladiolic acid and related ortho-dialdehydes is the potent inhibition of the mitochondrial electron transport chain (ETC).[3][4] This inhibition disrupts oxidative phosphorylation, the primary process for ATP generation in aerobic organisms.

The key steps in this proposed mechanism are:

-

Entry into Mitochondria: Gladiolic acid, being a relatively small molecule, can penetrate the mitochondrial membranes.

-

Inhibition of Electron Transport: It acts as a multi-site inhibitor of the ETC.[3][4]

-

Inactivation of Cytochrome c: The highly reactive ortho-diformyl group of gladiolic acid can covalently modify and inactivate cytochrome c, a critical mobile electron carrier in the ETC.[3][4][5] This inactivation is a key event in the disruption of the electron flow.

Signaling Pathway Diagram

Caption: Mechanism of Gladiolic Acid Inhibition of Mitochondrial Respiration.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of gladiolic acid and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of gladiolic acid that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Gladiolic acid stock solution (in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of gladiolic acid in the microtiter plate using the broth medium. The final volume in each well should be 100 µL.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in each well.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Include a positive control (microorganism in broth without gladiolic acid) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of gladiolic acid at which there is no visible growth.

Experimental Workflow Diagram

Caption: Workflow for Broth Microdilution Assay.

Antifungal Susceptibility Testing: Agar Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Objective: To determine the susceptibility of a fungus to gladiolic acid by measuring the zone of growth inhibition.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Sabouraud Dextrose Agar)

-

Fungal isolate

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Gladiolic acid solution of known concentration

-

Incubator

Procedure:

-

Prepare a fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate to create a lawn of the fungus.

-

Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the gladiolic acid solution.

-

Allow the solvent to evaporate from the discs in a sterile environment.

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Include a negative control disc (solvent only) and a positive control disc (a known antifungal agent).

-

Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.

-

Measure the diameter of the zone of inhibition (clear area around the disc where fungal growth is absent) in millimeters.

Phytotoxicity Assay: Seed Germination and Root Elongation Test

This assay evaluates the effect of a compound on plant development.

Objective: To assess the phytotoxicity of gladiolic acid by measuring its effect on seed germination and root elongation.

Materials:

-

Petri dishes

-

Filter paper

-

Seeds of a model plant (e.g., lettuce, Lactuca sativa)

-

Gladiolic acid solutions of varying concentrations

-

Distilled water (control)

-

Growth chamber or incubator with controlled light and temperature

Procedure:

-

Place two layers of filter paper in each Petri dish.

-

Add a defined volume (e.g., 5 mL) of the respective gladiolic acid solution or distilled water (control) to each dish to saturate the filter paper.

-

Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.

-

Seal the Petri dishes to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 5-7 days).

-

After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.

-

Measure the length of the radicle (primary root) of the germinated seedlings.

-

Calculate the percentage of inhibition for both germination and root elongation compared to the control.

Derivatives of Gladiolic Acid

The primary known natural derivative of gladiolic acid is dihydrogladiolic acid . While its biological activities have been noted, comprehensive quantitative data and detailed mechanistic studies are less available compared to the parent compound. The synthesis of novel gladiolic acid derivatives represents a promising area for future research to explore structure-activity relationships and potentially develop more potent and selective bioactive agents.

Conclusion and Future Directions

Gladiolic acid remains a molecule of significant interest due to its potent biological activities, particularly its antifungal and mitochondrial inhibitory effects. The well-defined mechanism of action, centered on the disruption of the mitochondrial electron transport chain, provides a solid foundation for further investigation. However, a notable gap exists in the literature concerning comprehensive, modern quantitative data on the antimicrobial and phytotoxic spectrum of gladiolic acid and its derivatives.

Future research should focus on:

-

Systematic screening: Evaluating the MIC and IC50 values of gladiolic acid against a broad and diverse panel of clinically relevant bacteria and fungi.

-

Derivative synthesis and evaluation: Synthesizing and characterizing novel derivatives of gladiolic acid to explore structure-activity relationships and potentially enhance efficacy and selectivity.

-

In vivo studies: Assessing the efficacy and toxicity of gladiolic acid and its promising derivatives in animal models of infection and phytotoxicity.

-

Elucidation of resistance mechanisms: Investigating potential mechanisms by which microorganisms might develop resistance to gladiolic acid.

By addressing these areas, the scientific community can more fully unlock the therapeutic potential of this intriguing natural product.

References

Gladiolic Acid: A Technical Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gladiolic acid, a secondary metabolite produced by the fungus Penicillium gladioli, has been identified in various environmental and agricultural settings. Despite its documented presence, a comprehensive toxicological profile for gladiolic acid remains largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the available information on gladiolic acid and outlines the standard experimental protocols required for a thorough toxicological evaluation. Due to the significant data gaps, this document also presents illustrative data tables and conceptual diagrams to guide future research and provide a framework for the safety assessment of this compound.

Introduction

Gladiolic acid (C₁₁H₁₀O₅) is a polyketide metabolite produced by the fungus Penicillium gladioli. This fungus is known to be a plant pathogen, particularly affecting gladiolus corms, and can also be found as a contaminant in various agricultural products. While other metabolites of P. gladioli, such as the mycotoxin patulin, are well-studied for their toxicity, gladiolic acid itself has received limited attention from the toxicological community.[1][2] The chemical structure of gladiolic acid suggests potential biological activity, necessitating a thorough evaluation of its safety profile for risk assessment and potential drug development applications. This document aims to provide a detailed overview of the current knowledge and a roadmap for the comprehensive toxicological assessment of gladiolic acid.

Physicochemical Properties

A summary of the key physicochemical properties of gladiolic acid is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for designing appropriate toxicological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₅ | PubChem |

| Molecular Weight | 222.19 g/mol | PubChem |

| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid | PubChem |

| CAS Number | 478-05-7 | PubChem |

| Appearance | (Not specified in available literature) | - |

| Solubility | (Not specified in available literature) | - |

Table 1: Physicochemical Properties of Gladiolic Acid.

Toxicological Data

Acute Toxicity (LD₅₀)

Acute toxicity studies are designed to determine the median lethal dose (LD₅₀) of a substance, which is the dose required to cause mortality in 50% of a test animal population.

Illustrative Acute Toxicity Data for Gladiolic Acid

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Confidence Limits | Reference |

| Rat | Oral | Data Not Available | - | - |

| Mouse | Intraperitoneal | Data Not Available | - | - |

Table 2: Illustrative Acute Toxicity Data (LD₅₀) for Gladiolic Acid. The data in this table are placeholders and intended to illustrate how results would be presented.

Cytotoxicity (IC₅₀)

Cytotoxicity assays are used to determine the concentration of a substance that causes a 50% reduction in cell viability (IC₅₀).

Illustrative In Vitro Cytotoxicity Data for Gladiolic Acid

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |

| HepG2 (Human Liver) | MTT | 24 | Data Not Available | - |

| HEK293 (Human Kidney) | Neutral Red | 24 | Data Not Available | - |

| Caco-2 (Human Intestinal) | AlamarBlue | 48 | Data Not Available | - |

Table 3: Illustrative In Vitro Cytotoxicity (IC₅₀) Data for Gladiolic Acid. The data in this table are placeholders and intended to illustrate how results would be presented.

Genotoxicity

Genotoxicity assays are designed to assess the potential of a substance to damage genetic material (DNA). The bacterial reverse mutation assay (Ames test) is a widely used initial screen for mutagenic potential.

Illustrative Genotoxicity Data for Gladiolic Acid (Ames Test)

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Revertant Colonies (Mean ± SD) | Reference |

| TA98 | Without | Data Not Available | - | - |

| TA98 | With | Data Not Available | - | - |

| TA100 | Without | Data Not Available | - | - |

| TA100 | With | Data Not Available | - | - |

| TA1535 | Without | Data Not Available | - | - |

| TA1535 | With | Data Not Available | - | - |

| TA1537 | Without | Data Not Available | - | - |

| TA1537 | With | Data Not Available | - | - |

Table 4: Illustrative Genotoxicity Data for Gladiolic Acid from the Ames Test. The data in this table are placeholders and intended to illustrate how results would be presented.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below. These protocols are based on established guidelines and best practices in toxicology.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD TG 425

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.

-

Dosing: A single animal is dosed with the test substance (gladiolic acid) at a starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. This sequential dosing continues until the stopping criteria are met.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

In Vitro Cytotoxicity - MTT Assay

-

Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of gladiolic acid. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.

Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial tester strain, the test substance (gladiolic acid) at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

-

Plating: The mixture is added to molten top agar and poured onto the surface of minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count in at least one tester strain.

Visualizations: Workflows and Potential Mechanisms

Due to the absence of specific data on the signaling pathways affected by gladiolic acid, the following diagrams illustrate general toxicological workflows and potential mechanisms of action that could be investigated.

Figure 1: General workflow for the toxicological evaluation of a novel fungal metabolite like gladiolic acid.

Figure 2: Conceptual diagram of potential cellular toxicity mechanisms for gladiolic acid.

Conclusion and Future Directions

The toxicological profile of gladiolic acid is currently incomplete, representing a significant knowledge gap. While its producing organism, P. gladioli, is known to produce other mycotoxins, the specific hazards associated with gladiolic acid remain to be determined. The experimental protocols and frameworks provided in this guide offer a clear path forward for the systematic toxicological evaluation of this compound. Future research should prioritize conducting the described in vitro and, if necessary, in vivo studies to generate the data required for a comprehensive risk assessment. Such data are crucial for ensuring human and environmental safety and for exploring any potential therapeutic applications of gladiolic acid.

References

An In-depth Technical Guide on the Role of Gladiolic Acid in Fungal Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gladiolic acid, a secondary metabolite primarily produced by the fungus Penicillium gladioli, has been recognized for its notable fungistatic properties since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the current understanding of gladiolic acid's role in fungal secondary metabolism. It delves into its biosynthetic origins as a polyketide, its biological activities, and the methods used for its study. While significant foundational work has been laid, this guide also highlights the considerable gaps in our knowledge, particularly concerning the specific genetic and regulatory networks governing its production. This document aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, providing a detailed synthesis of existing data and outlining avenues for future investigation.

Introduction

Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess potent biological activities that have been harnessed for pharmaceutical and agricultural applications. Among these is gladiolic acid, a molecule first isolated from Penicillium gladioli.[1][2] Early research established its structure and demonstrated its ability to inhibit the growth of other fungi.[1][2] As a polyketide, gladiolic acid belongs to a large class of natural products synthesized through the iterative condensation of small carboxylic acid units.[3] Understanding the biosynthesis, regulation, and biological activity of such compounds is crucial for unlocking their full therapeutic and biotechnological potential. This guide provides a detailed examination of gladiolic acid, consolidating available data on its production, activity, and the experimental methods used for its investigation.

Biosynthesis of Gladiolic Acid

The biosynthesis of gladiolic acid is understood to proceed through a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[3] While the complete biosynthetic gene cluster for gladiolic acid has not yet been definitively identified in Penicillium gladioli, the general principles of polyketide synthesis provide a framework for its formation.

A related compound, dihydrogladiolic acid, has also been isolated from P. gladioli, suggesting it is a likely intermediate or a shunt product in the gladiolic acid biosynthetic pathway.[4][5] The conversion of dihydrogladiolic acid to gladiolic acid would involve an oxidation step.

Proposed Biosynthetic Pathway

The biosynthesis is thought to be initiated by a Polyketide Synthase (PKS) enzyme. These large, multi-domain enzymes catalyze the repeated condensation of acetyl-CoA and malonyl-CoA units to build the polyketide backbone.[3] Subsequent modifications, such as cyclization, oxidation, and methylation, are carried out by tailoring enzymes encoded within the same gene cluster to yield the final complex structure of gladiolic acid.

Figure 1: Proposed biosynthetic pathway of gladiolic acid.

Regulation of Gladiolic Acid Production

The production of secondary metabolites in Penicillium species is a tightly regulated process, influenced by a variety of environmental and genetic factors. While specific regulatory mechanisms for gladiolic acid have not been elucidated, general principles of secondary metabolism regulation in filamentous fungi are applicable.

Key regulatory elements include:

-

Gene Clusters: The genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC). This co-localization facilitates their co-regulation.

-

Transcription Factors: BGCs often contain one or more transcription factors that specifically regulate the expression of the genes within that cluster.

-

Global Regulators: Broad-domain transcription factors can respond to environmental cues (e.g., nutrient availability, pH, light) and modulate the expression of multiple secondary metabolite gene clusters.

Figure 2: Hypothetical regulatory network for gladiolic acid production.

Biological Activity

Gladiolic acid is primarily known for its fungistatic activity , meaning it inhibits the growth of fungi without killing them.[1][2] This activity has been demonstrated against a range of filamentous fungi.

Table 1: Fungistatic Activity of Gladiolic Acid

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Botrytis allii | >10 µg/ml | [1] |

| Fusarium coeruleum | >10 µg/ml | [1] |

| Penicillium digitatum | >10 µg/ml | [1] |

| Aspergillus niger | >10 µg/ml | [1] |

Note: The available data from historical studies often provide a threshold of activity rather than precise MIC values. Further research with modern standardized methods is needed to determine the exact MICs against a broader panel of fungal species.

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, purification, and analysis of gladiolic acid based on historical literature and modern analytical techniques.

Fungal Strain and Culture Conditions

-

Organism: Penicillium gladioli McCulloch & Thom.

-

Culture Medium: Czapek-Dox solution supplemented with 2% (w/v) glucose.

-

Incubation: Static cultures are grown in flasks at 24°C for 14-21 days.

Figure 3: General workflow for the cultivation of P. gladioli.

Extraction and Purification of Gladiolic Acid

-

Filtration: Separate the fungal mycelium from the culture filtrate by filtration.

-

Acidification: Acidify the culture filtrate to approximately pH 3 with hydrochloric acid.

-

Solvent Extraction: Extract the acidified filtrate with a suitable organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure.

-

Crystallization: Dissolve the crude extract in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allow it to cool slowly to induce crystallization.

-

Recrystallization: Further purify the crystals by recrystallization from an appropriate solvent system to obtain pure gladiolic acid.

Figure 4: Workflow for the extraction and purification of gladiolic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of gladiolic acid (to be determined by UV-Vis spectrophotometry).

-

Quantification: Generate a standard curve using purified gladiolic acid of known concentrations. The concentration in unknown samples can then be determined by comparing their peak areas to the standard curve.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of gladiolic acid against various fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare Inoculum: Grow the fungal test strains on an appropriate agar medium and prepare a standardized inoculum suspension.

-

Prepare Drug Dilutions: Prepare a serial dilution of gladiolic acid in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculate Plate: Add the standardized fungal inoculum to each well.

-

Incubate: Incubate the plate at the optimal temperature for the growth of the test fungus for a specified period (e.g., 24-48 hours).

-

Determine MIC: The MIC is the lowest concentration of gladiolic acid that causes a significant inhibition of visible fungal growth compared to the growth control (no drug).

Future Directions

The study of gladiolic acid presents several exciting opportunities for future research:

-

Genomic Identification of the Biosynthetic Gene Cluster: Whole-genome sequencing of Penicillium gladioli and subsequent bioinformatic analysis can be used to identify the biosynthetic gene cluster responsible for gladiolic acid production.

-

Heterologous Expression and Pathway Elucidation: Once the gene cluster is identified, it can be expressed in a heterologous host (e.g., Aspergillus nidulans or yeast) to confirm its function and to elucidate the roles of the individual enzymes in the biosynthetic pathway.

-

Quantitative Production Studies: Optimization of culture conditions and metabolic engineering of the producing strain could lead to significantly higher yields of gladiolic acid, facilitating further biological studies and potential applications.

-

Expanded Biological Profiling: The antifungal activity of gladiolic acid should be re-evaluated against a broad panel of clinically and agriculturally relevant fungal pathogens using modern, standardized methods. Its activity against other microorganisms and its potential as a lead compound for drug development should also be explored.

-

Investigation of Regulatory Mechanisms: Transcriptomic and proteomic studies can be employed to understand the specific signaling pathways and regulatory networks that control gladiolic acid production in response to different environmental cues.

Conclusion

Gladiolic acid remains a fungal secondary metabolite of interest due to its established fungistatic properties. While foundational knowledge about its structure and origin exists, there is a clear need for modern molecular and analytical techniques to be applied to fully understand its biosynthesis, regulation, and biological potential. The information and protocols provided in this guide serve as a comprehensive starting point for researchers aiming to unravel the remaining mysteries of this intriguing natural product and to explore its potential applications in medicine and agriculture.

References

- 1. Studies in the biochemistry of micro-organisms. 97. Flavipin, a crystalline metabolite of Aspergillus flavipes (Bainier & Sartory) Thom & Church and Aspergillus terreus Thom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms. 85. Cyclopolic and cyclopaldic acids, metabolic products of Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies in the biochemistry of micro-organisms. 87. Dihydrogladiolic acid, a metabolic product of Penicillium gladioli Machacek - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Spectroscopic Profile of Gladiolic Acid: A Technical Guide for Researchers

Introduction

Gladiolic acid (C₁₁H₁₀O₅, Molar Mass: 222.19 g/mol ) is a secondary metabolite produced by fungi of the genera Penicillium, notably Penicillium gladioli, and Phomopsis.[1] As a natural product, its characterization is crucial for understanding its biological activity and potential applications in drug development and other scientific fields. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of gladiolic acid, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of experimental findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for gladiolic acid. Due to the limited availability of direct experimental data in publicly accessible databases, these tables are presented as standardized templates. Researchers who have acquired this data can populate it accordingly.

Table 1: ¹H NMR Spectroscopic Data for Gladiolic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

Table 2: ¹³C NMR Spectroscopic Data for Gladiolic Acid

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available | ||

Table 3: Infrared (IR) Spectroscopic Data for Gladiolic Acid

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

Table 4: Mass Spectrometry (MS) Data for Gladiolic Acid

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | ||

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for gladiolic acid, based on standard practices for the analysis of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified gladiolic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 0-220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, should be performed to aid in the complete assignment of proton and carbon signals.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified gladiolic acid directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of gladiolic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of gladiolic acid (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes to determine the most abundant ionization pathway.

-

Typical ESI parameters include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and a nebulizing gas flow appropriate for the solvent.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe fragmentation patterns.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

If the compound is sufficiently volatile, introduce it into the EI source of a mass spectrometer, often via a direct insertion probe or gas chromatography.

-

A standard electron energy of 70 eV is used for ionization.

-

The resulting mass spectrum will show the molecular ion and a characteristic fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like gladiolic acid.

Caption: General workflow for the isolation and spectroscopic characterization of gladiolic acid.

References

Early Studies on Gladiolic Acid: A Technical Review of the Work of Grove and Raistrick

This technical guide provides an in-depth analysis of the foundational research on gladiolic acid conducted by J.F. Grove and H. Raistrick. Gladiolic acid, a metabolic product of Penicillium gladioli, was a subject of significant interest in the mid-20th century due to its antifungal properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the early isolation, characterization, and structure elucidation of this natural product.

Quantitative Data

The following tables summarize the quantitative data reported by Grove and Raistrick in their seminal publications. These include the physical properties and elemental analysis of gladiolic acid, its key derivatives, and the related metabolite, dihydrogladiolic acid.

Table 1: Physicochemical Properties and Elemental Analysis of Gladiolic Acid and its Derivatives

| Compound | Molecular Formula | Melting Point (°C) | C (%) Found | H (%) Found | N (%) Found | OCH3 (%) Found |

| Gladiolic Acid | C11H10O5 | 160 | 59.3 | 4.5 | - | 13.7 |

| Methyl Gladiolate | C12H12O5 | 108 | 60.9 | 5.2 | - | 26.0 |

| Gladiolic Acid Mono-2,4-dinitrophenylhydrazone | C17H14O8N4 | 245 (decomp.) | 50.9 | 3.5 | 13.8 | 7.7 |

| Gladiolic Acid Dioxime | C11H12O5N2 | 206 (decomp.) | 52.2 | 4.8 | 10.9 | 12.0 |

| Anhydro-gladiolic Acid | C11H8O4 | 183 | 64.6 | 4.0 | - | 14.8 |

Table 2: Physicochemical Properties and Elemental Analysis of Dihydrogladiolic Acid and its Derivatives

| Compound | Molecular Formula | Melting Point (°C) | C (%) Found | H (%) Found | OCH3 (%) Found |

| Dihydrogladiolic Acid | C11H12O5 | 183-184 | 58.8 | 5.5 | 13.5 |

| Methyl Dihydrogladiolate | C12H14O5 | 116-117 | 60.1 | 6.0 | 25.5 |

| Dihydrogladiolic Acid Mono-2,4-dinitrophenylhydrazone | C17H16O8N4 | 224-225 (decomp.) | 50.5 | 4.1 | 7.6 |

| Dihydrogladiolic Acid Dioxime | C11H14O5N2 | 195 (decomp.) | 51.8 | 5.6 | 12.0 |

Experimental Protocols

The following are detailed methodologies for key experiments as described by Grove and Raistrick.

Isolation and Purification of Gladiolic Acid

-

Culture and Extraction: Penicillium gladioli was grown on a Czapek-Dox medium. The culture filtrate was acidified to pH 2.5 with HCl and extracted with an equal volume of chloroform three times.

-

Initial Purification: The combined chloroform extracts were then extracted with a saturated aqueous solution of sodium bicarbonate. This aqueous extract was acidified with HCl, leading to the precipitation of crude gladiolic acid.

-

Crystallization: The crude acid was recrystallized from benzene or a mixture of chloroform and light petroleum to yield pure gladiolic acid. The typical yield reported was approximately 200 mg per liter of culture medium.

Preparation of Methyl Gladiolate

-

Esterification: Gladiolic acid was treated with an ethereal solution of diazomethane.

-

Purification: The resulting methyl ester was crystallized from a mixture of ether and light petroleum.

Preparation of Gladiolic Acid Dioxime

-

Oximation: A solution of gladiolic acid in ethanol was treated with an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Crystallization: The mixture was heated under reflux and then cooled to allow for the crystallization of the dioxime. The product was recrystallized from ethanol.

Isolation of Dihydrogladiolic Acid

-

Extraction: The crude metabolic products from the culture medium of P. gladioli were fractionated.

-

Purification: Dihydrogladiolic acid was isolated from the less acidic, neutral fraction and purified by crystallization from benzene or water.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation of gladiolic acid and the chemical relationships between the key compounds studied.

Caption: Logical workflow for the structure elucidation of Gladiolic Acid by Grove.

A Technical Guide to the Bioactive Metabolites of Burkholderia gladioli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial species Burkholderia gladioli, once primarily recognized as a plant pathogen, is increasingly acknowledged as a prolific producer of a diverse array of bioactive secondary metabolites.[1][2] These natural products exhibit a wide spectrum of biological activities, including potent antibacterial, antifungal, and cytotoxic effects, making B. gladioli a compelling subject for natural product discovery and drug development.[1][2] This technical guide provides an in-depth overview of the major bioactive compounds isolated from B. gladioli, with a focus on their biological activities, biosynthesis, and the experimental methodologies employed for their study.

Key Bioactive Metabolites from Burkholderia gladioli

Burkholderia gladioli synthesizes a rich variety of secondary metabolites, with polyketides and non-ribosomal peptides being prominent classes. The following sections detail the most well-characterized of these compounds.

Gladiolin: A Potent Antitubercular Macrolide

Gladiolin is a novel macrolide antibiotic with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] Its discovery has generated considerable interest due to its potential as a lead compound for the development of new tuberculosis therapies. Gladiolin is structurally related to etnangien but possesses greater chemical stability, a crucial advantage for drug development.[3]

Enacyloxins: Broad-Spectrum Antibiotics

Enacyloxins are a family of polyene antibiotics that exhibit broad-spectrum antibacterial activity.[4] Notably, they are active against a range of Gram-negative bacteria, including multidrug-resistant clinical isolates.[5] The enacyloxins are products of an unusual hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[6]

Bongkrekic Acid: A Mitochondrial Toxin

Bongkrekic acid is a highly toxic polyketide that acts as an inhibitor of the mitochondrial adenine nucleotide translocase.[7][8] While its toxicity limits its therapeutic potential, its unique mode of action makes it a valuable tool for studying mitochondrial bioenergetics.

Toxoflavin: A Broad-Spectrum Antimicrobial and Virulence Factor

Toxoflavin is a yellow pigment with broad-spectrum antimicrobial activity against bacteria and fungi.[6] It is also a key virulence factor in plant pathogenesis.[9] Its production is often regulated by quorum sensing.[10]

Icosalide A1: A Cyclic Lipopeptidiolide